Welcome to the BenchChem Online Store!
molecular formula C9H12<br>C6H5CH(CH3)2<br>C9H12 B047948 Cumene CAS No. 98-82-8

Cumene

Cat. No. B047948
M. Wt: 120.19 g/mol
InChI Key: RWGFKTVRMDUZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06852893B2

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an attached reflux condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.1%
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.4%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06852893B2

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an attached reflux condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.1%
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.4%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06852893B2

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an attached reflux condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.1%
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.4%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06852893B2

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an attached reflux condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.1%
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.4%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06852893B2

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

Identifiers

REACTION_CXSMILES
[OH:1]N1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2C1=O.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:6]([C:5]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:7])[CH3:13].[C:13]1([C:19]([OH:1])([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([OH:1])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:13]1([CH:19]([CH3:21])[CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an attached reflux condenser

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.1%
Name
Type
product
Smiles
C1(=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10.4%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.